Cas no 83729-01-5 (2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-)

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- structure
83729-01-5 structure
Product Name:2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
Número CAS:83729-01-5
MF:C23H28O8
Megavatios:432.463627815247
CID:722599
PubChem ID:128563
Update Time:2024-10-26

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Propiedades químicas y físicas

Nombre e identificación

    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • Salvinorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethy...
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S
    • Salvinorin A solution
    • SALVINORIN A(P)
    • SALVINORIN A(RG)
    • Diviner's Sage
    • Divinorin A
    • herbal ecstasy
    • Mexican mint
    • Salvinorin
    • salvonorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2α,4aα,6aβ,7β,9β,10aα,10bβ)]- (ZCI)
    • (-)-Salvinorin A
    • HSDB 7640
    • salvinorin-A
    • XS139259
    • DTXSID80232584
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2H-NAPHTHO(2,1-C)PYRAN-7-CARBOXYLIC ACID, 9-(ACETYLOXY)-2-(3-FURANYL)DODECAHYDRO-6A,10B-DIMETHYL-4,10-DIOXO-, METHYL ESTER, (2S,4AR,6AR,7R,9S,10AS,10BR)-
    • MFCD05664742
    • Ska Maria Pastora
    • CHEBI:67900
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • SCHEMBL39147
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-(acetylthio)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • PDSP2_001236
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho-[2,1-c]pyran-7-carboxylic acid methyl ester
    • AKOS027325800
    • DB12327
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-2H-benzo[f]isochromene-7-carboxylate
    • UNII-T56W91NG6J
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- (9CI)
    • METHYL (2S,4AR,6AR,7R,9S,10AS,10BR)-9-(ACETYLOXY)-2-(FURAN-3-YL)-6A,10B-DIMETHYL-4,10-DIOXO-DODECAHYDRO-1H-NAPHTHO[2,1-C]PYRAN-7-CARBOXYLATE
    • SR-05000002668
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic Acid Methyl Ester
    • C20196
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetoxy)-2-(3-furanyl)-dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • SR-05000002668-1
    • BDBM50159165
    • CHEMBL445332
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-furan-3-yl-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • NCGC00162442-03
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • GTPL1666
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta)]-
    • 2S,4aR,6a(R,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • 83729-01-5
    • Q413512
    • SALVINORIN A [HSDB]
    • 2H-naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • BRD-K19284129-001-01-8
    • T56W91NG6J
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(3-furanyl)dodechydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • (3S,4aR,4bS,6S,8R,8aR,10aR)-6-Acetoxy-3-furan-3-yl-4a,8a-dimethyl-1,5-dioxo-dodecahydro-2-oxa-phenanthrene-8-carboxylic acid methyl ester
    • OBSYBRPAKCASQB-AGQYDFLVSA-N
    • C23H28O8 ?? 0.25H2O
    • CCG-214573
    • 2H-Naphtho(2,1-c)pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta))-
    • Salvinorin A, >=98% (HPLC), powder
    • SALVINORIN A [MI]
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10bdimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2-epi-8-epi-salvinorin A
    • GLXC-21002
    • BRD-K19284129-001-02-6
    • TS-08323
    • G91252
    • Renchi: 1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
    • Clave inchi: OBSYBRPAKCASQB-AGQYDFLVSA-N
    • Sonrisas: C[C@]12C[C@@H](C3=COC=C3)OC(=O)[C@@H]1CC[C@]1([C@@H](C[C@@H](C([C@H]21)=O)OC(=O)C)C(=O)OC)C

Atributos calculados

  • Calidad precisa: 432.17800
  • Masa isotópica única: 432.17841785g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 5
  • Complejidad: 792
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 6
  • Xlogp3: 2.5
  • Superficie del Polo topológico: 109Ų

Propiedades experimentales

  • Color / forma: 无可用
  • Punto de fusión: 238-240° (Ortega); mp 242-244° (Valdes, 1984)
  • Punto de inflamación: 2℃
  • Disolución: DMSO: ≥10mg/mL
  • PSA: 109.11000
  • Logp: 3.00010
  • Rotación específica: D22 -45.3° (c = 8.530 in CHCl3); D25 -41° (c = 1 in CHCl3)
  • Disolución: 无可用

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 1648 3 / PGII
  • Código de categoría de peligro: 11-20/21/22-36
  • Instrucciones de Seguridad: S22-S24/25
  • Rtecs:QL6127142
  • Señalización de mercancías peligrosas: F Xn

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- PrecioMás >>

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2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.2 Catalysts: TPAP ;  30 min, rt
Referencia
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Métodos de producción 2

Condiciones de reacción
Referencia
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
Referencia
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
Referencia
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
Referencia
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
Referencia
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, -78 °C; 2 h, 5 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylsilane Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
4.1 Reagents: tert-Butanol ,  Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  -78 °C; 25 min, -78 °C → -55 °C
4.2 Reagents: Methanol ;  -55 °C → rt
5.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
6.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
6.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
7.2 Reagents: Sodium bisulfate Solvents: Water
8.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
8.2 Reagents: Water ;  0 °C
Referencia
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
1.2 Catalysts: TPAP ;  2 h, rt
Referencia
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
Referencia
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
Referencia
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.4 Catalysts: TPAP ;  30 min, rt
Referencia
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Métodos de producción 12

Condiciones de reacción
Referencia
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

Métodos de producción 13

Condiciones de reacción
Referencia
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
2.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
2.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water
4.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
4.2 Reagents: Water ;  0 °C
Referencia
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Toluene ,  Water ;  1.5 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  1 d, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
Referencia
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.1 -
Referencia
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Samarium iodide (SmI2) Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Oxygen
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
Referencia
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  47 h, 60 °C
2.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
2.2 Catalysts: TPAP ;  2 h, rt
Referencia
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
3.1 -
Referencia
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Raw materials

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Preparation Products

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Literatura relevante

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